molecular formula C7H19N3 B085854 1,4,7-Trimethyldiethylenetriamine CAS No. 105-84-0

1,4,7-Trimethyldiethylenetriamine

Cat. No. B085854
CAS RN: 105-84-0
M. Wt: 145.25 g/mol
InChI Key: ODZZIKZQNODXFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as the antimalarial agent 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine (Werbel et al., 1967), involves alkylation and bromination steps that highlight the chemical reactivity and potential synthesis pathways for structurally similar compounds including 1,4,7-trimethyldiethylenetriamine (Werbel, Elslager, Hutt, & Vandenbelt, 1967). These methods offer insight into possible synthetic approaches for 1,4,7-Trimethyldiethylenetriamine and related compounds.

Molecular Structure Analysis

Molecular structure analysis, as in the study of 1,1,4,7,7-pentamethyldiethylenetriammonium trinitrate by Gatfaoui et al. (2014), reveals the configuration and atomic interactions within molecules. The study documents specific N—H⋯(O,O) and weak C—H⋯O hydrogen bonds that characterize the molecule's structure, providing a basis for understanding the molecular geometry and structural attributes of 1,4,7-trimethyldiethylenetriamine (Gatfaoui, Rzaigui, & Marouani, 2014).

Chemical Reactions and Properties

Chemical reactions involving 1,4,7-Trimethyldiethylenetriamine-related compounds are diverse. For instance, the synthesis and reactivity of disilyne compounds with 4-dimethylaminopyridine provide insights into unusual reactivity patterns, such as formation and isomerization processes that could be relevant for understanding the chemical behavior of 1,4,7-trimethyldiethylenetriamine-related molecules (Yamaguchi & Sekiguchi, 2011).

Physical Properties Analysis

The physical properties of compounds similar to 1,4,7-Trimethyldiethylenetriamine, such as solvates of lithium and sodium tetrahydridoborate, shed light on their behavior in different solvents and temperatures. Studies like the one conducted by Giese et al. (1999) on amine solvates of LiBH4 and NaBH4 offer a foundation for understanding the solubility, melting points, and crystallization behavior of 1,4,7-Trimethyldiethylenetriamine (Giese, Habereder, Nöth, Ponikwar, Thomas, & Warchhold, 1999).

Chemical Properties Analysis

The chemical properties of 1,4,7-Trimethyldiethylenetriamine and similar compounds can be inferred from the synthesis, characterization, and surface activity of related surfactants. For example, Zhang et al. (2010) discuss the synthesis of a trimeric quaternary ammonium salt surfactant, which provides insights into the amphiphilic nature and surface activity that could be pertinent to 1,4,7-Trimethyldiethylenetriamine (Zhang, Zheng, Yu, He, Wang, & Wang, 2010).

Scientific Research Applications

  • Organic Synthesis : 1,4,7-Trimethyldiethylenetriamine is used in stereoselective synthesis processes. For example, it's applied in the Boron-Wittig reaction of ketones to produce trisubstituted alkenylboronic esters with high levels of stereocontrol and good chemical yield (Namirembe, Gao, Wexler, & Morken, 2019).

  • Coordination Chemistry and Spectroscopy : The compound plays a significant role in the study of coordination compounds and their spectroscopic properties. For instance, research has been conducted on the infrared spectra and structure of palladium complexes with 1,4,7-Trimethyldiethylenetriamine as a ligand (Watt & Klett, 1964). Similarly, studies have explored the influence of carrier ligand NH hydrogen bonding in platinum complexes with guanine nucleotides, where 1,4,7-Trimethyldiethylenetriamine configurations have been analyzed (Carlone et al., 2000).

  • Solid State Chemistry : Research has been conducted on nickel(II) squarate complexes of triamines in the solid state, involving 1,4,7-Trimethyldiethylenetriamine. These studies focus on thermal stability and phase transitions (Mondal, Das, & Chaudhuri, 1999).

  • Heterocyclic Compounds : The compound has been referenced in studies of five-membered heterocyclic compounds with three hetero-atoms in the ring, indicating its utility in the synthesis of complex organic structures (Rowe, 1975).

  • Molecular Configuration Studies : It's used in studies examining different configurations of tridentate amine ligand N,N',N''-trimethyldiethylenetriamine coordinated to platinum, demonstrating its relevance in understanding molecular configurations and interactions (Masi et al., 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C7H19N3/c1-8-4-6-10(3)7-5-9-2/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZIKZQNODXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059326
Record name 1,4,7-Trimethyldiethylenetriamine
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Molecular Weight

145.25 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,4,7-Trimethyldiethylenetriamine
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Product Name

1,4,7-Trimethyldiethylenetriamine

CAS RN

105-84-0
Record name N1,N2-Dimethyl-N1-[2-(methylamino)ethyl]-1,2-ethanediamine
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Record name 1,4,7-Trimethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1-[2-(methylamino)ethyl]-
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Record name 1,4,7-Trimethyldiethylenetriamine
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Record name N,N'-dimethyl-N-[2-(methylamino)ethyl]ethylenediamine
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Record name 1,4,7-TRIMETHYLDIETHYLENETRIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
WH Baddley, F Basolo - Journal of the American Chemical …, 1966 - ACS Publications
Preparation and Kinetic Study of Some Sterically Hindered Palladium (II) Complexes Page 1 2944 Preparation and Kinetic Study of Some Sterically Hindered Palladium (II) Complexes …
Number of citations: 107 pubs.acs.org
GW Watt, DS Klett - Spectrochimica Acta, 1964 - Elsevier
The infrared spectra of [Pd(dien)I]I, [Pd(dien)Br]Br, and [Pd(dien)Cl]Cl have been observed and assignments made in the region 200–4000 cm −1 . The investigation of these spectra is …
Number of citations: 34 www.sciencedirect.com
ELJ Breet, R Van Eldik - Inorganica Chimica Acta, 1983 - Elsevier
(Me, dien) X+(Me3dien= 1, 4, 7-trimethyldiethylenetriamine). In this method LiBr is added to the reaction solution containing PdCl $-, Meedien and HCl, and the orange oil formed on …
Number of citations: 31 www.sciencedirect.com
I Mochida, JC Bailar Jr - Inorganic Chemistry, 1983 - ACS Publications
By the methylation of iodo (diethylenetriamine) platinum (II) iodide,[Pt (dien) I] I, Watt and Cude obtained what they believed to be symmetrical product [Pt (medien) I] I. They at-tributed …
Number of citations: 3 pubs.acs.org
RA Michelin, S Faglia, P Uguagliati - Inorganic Chemistry, 1983 - ACS Publications
1 (4)—1 (5)—1 (6) of 2.974 (6) and 2.963 (5) A indicate a sym-metrical I3-; however, the corresponding distances in 1 (1)—I-(2)—1 (3) are slightly asymmetric at 3.016 (6) and 2.924 (5) A…
Number of citations: 58 pubs.acs.org
S Levine, R Sowinski - Journal of Neuropathology & …, 1982 - academic.oup.com
A single subcutaneous injection of 3,3′-methyliminobis-(N-methylpropylamine) caused edema and necrosis in the hypothalamus and medulla oblongata of rats, mice, and gerbils. …
Number of citations: 13 academic.oup.com
SM Tuladhar, C D'Silva - Tetrahedron letters, 1992 - Elsevier
A simple high yielding synthesis of poly-N,N′-dimethylethylenediamines has been achieved by the alkylation of readily available N-methylamine or N,N′-dimethylethylenediamine …
Number of citations: 9 www.sciencedirect.com
PM Secondo - 1997 - search.proquest.com
Several new 1, 1$\sp\prime $-disubstituted-2, 2$\sp\prime $-biimidazole derivatives containing either terminal carbonyl or amine functionalities have been prepared and characterized. …
Number of citations: 3 search.proquest.com
J Yperman, J Mullens, JP Francois… - Inorganic …, 1983 - ACS Publications
With use of potentiometric pH and pAg measurements the stability constants and the stoichiometric composition of the Ag (I) complexes with some TV-methyl-substituted 4-…
Number of citations: 14 pubs.acs.org
Y Kwak, AJD Magenau, K Matyjaszewski - Macromolecules, 2011 - ACS Publications
A simple and versatile polymerization technique via activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) of methyl acrylate (MA) with …
Number of citations: 173 pubs.acs.org

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